
Heptadecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-6-one is an organic compound with the molecular formula C17H34O. It is a long-chain ketone, specifically a heptadecanone, where the ketone functional group is located at the sixth carbon atom of the heptadecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecan-6-one can be synthesized through several methods. One common synthetic route involves the oxidation of heptadecan-6-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic dehydrogenation of heptadecan-6-ol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The dehydrogenation reaction efficiently converts heptadecan-6-ol to this compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-6-one undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to heptadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group in this compound can be reduced to heptadecan-6-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the ketone group is replaced by other functional groups. For example, it can react with hydrazine to form heptadecan-6-hydrazone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydrazine (N2H4) in ethanol.
Major Products Formed
Oxidation: Heptadecanoic acid.
Reduction: Heptadecan-6-ol.
Substitution: Heptadecan-6-hydrazone.
Scientific Research Applications
Heptadecan-6-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used as a fragrance ingredient in the cosmetic and personal care industries due to its pleasant odor.
Mechanism of Action
The mechanism of action of heptadecan-6-one involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. For example, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation, by interfering with the signaling pathways that lead to its activation .
Comparison with Similar Compounds
Heptadecan-6-one can be compared with other similar compounds, such as:
Heptadecan-1-ol: A long-chain primary fatty alcohol with a hydroxy group at the terminal carbon. Unlike this compound, it does not have a ketone functional group.
9-Heptadecanone: A ketone with the carbonyl group located at the ninth carbon atom.
Uniqueness
This compound is unique due to the specific position of its ketone functional group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
22026-13-7 |
|---|---|
Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
heptadecan-6-one |
InChI |
InChI=1S/C17H34O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h3-16H2,1-2H3 |
InChI Key |
LRVKCBZAFZUCCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11961688.png)
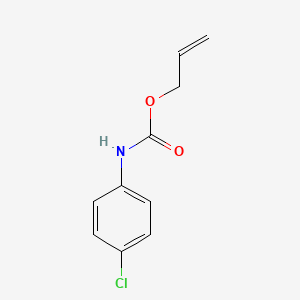

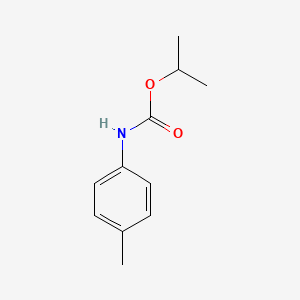
![5-(2-bromophenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11961715.png)
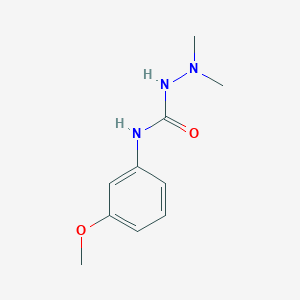
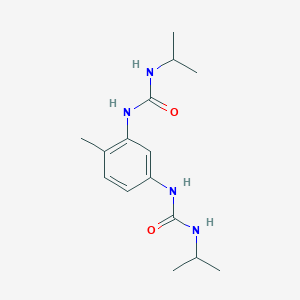

![2-(2-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11961740.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961751.png)
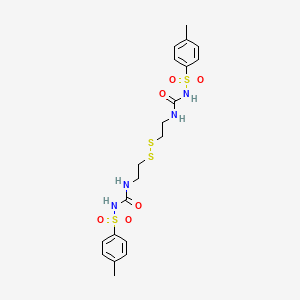

![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-propenamide](/img/structure/B11961762.png)

